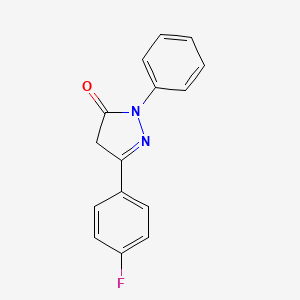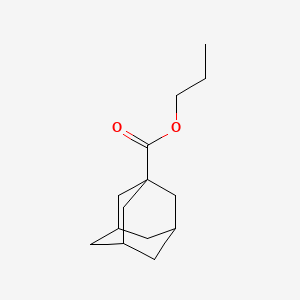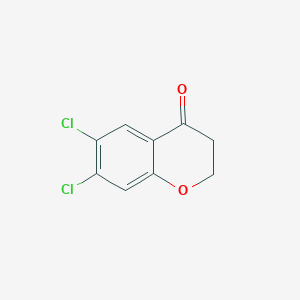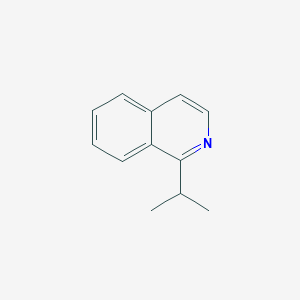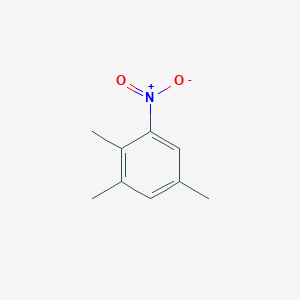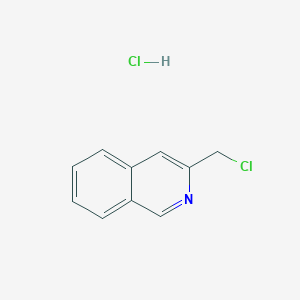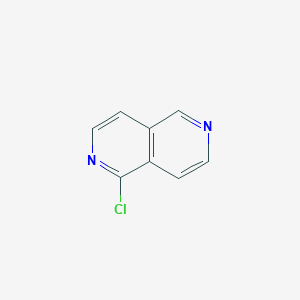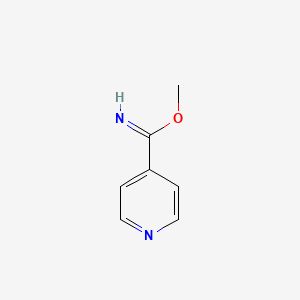
Methyl isonicotinimidate
Übersicht
Beschreibung
“Methyl isonicotinimidate” is a compound used as a semiochemical . It is also known as 4-pyridine carboxylic acid and isonicotinic acid methyl ester . It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Synthesis Analysis
The synthesis of isonicotinamide derivatives involves quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones . This process is facilitated by microwave irradiation, which avoids standard heating and column chromatography, resulting in high yields and shorter reaction times .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isonicotinamide derivatives include the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides . This reaction is facilitated by ultrasound irradiation, which enables the utilization of mechanical and thermal energy for chemical reactions without significantly modifying the reaction medium .Physical And Chemical Properties Analysis
Methyl isonicotinimidate is an orange/brown compound with a melting point of 16.1°C and a boiling point of 208.0°C . It is classified as toxic and is used in laboratory chemicals and the manufacture of chemical compounds .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Evaluation
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Methyl isonicotinimidate is used in the synthesis of N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives, which are screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
- Methods of Application: The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid. Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .
- Results: All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL). Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .
Antifungal Activity
- Scientific Field: Agrobiotechnical Sciences
- Application Summary: Methyl isonicotinimidate is used in the synthesis of isonicotinamide derivatives, which are tested for their antifungal activity .
- Methods of Application: The isonicotinamide derivatives were prepared by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones under rapid microwave irradiation .
- Results: Most of the prepared compounds have moderate to weak activity against M. phaseolina and F. culmorum. A very high inhibitory rate was observed against S. sclerotiorum, 62–87.5 % in concentration of 10 μg mL–1 and 83.7–93.2 % in concentration of 100 μg mL–1 .
Pest Management
- Scientific Field: Tropical Insect Science
- Application Summary: Methyl isonicotinimidate is identified as a non-pheromone thrips semiochemical, which has potential for pest management .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Thrips Pest Management
- Scientific Field: Entomology
- Application Summary: Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that does not use any type of pheromone. It has been found to be a useful semiochemical for the management of thrip pests .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound influences the movement of thrips, as walking and take-off behavior increases. More movement leads to more captured thrips on sticky traps. Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .
Enhanced Monitoring of Thrips in Greenhouses
- Scientific Field: Agricultural Sciences
- Application Summary: Methyl isonicotinate has several of the characteristics that are required for an effective semiochemical tool and is being mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis of Other Substances
- Scientific Field: Industrial Chemistry
- Application Summary: Methyl isonicotinate is used on industrial sites as a laboratory chemical, where it aids in the synthesis of other substances .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl pyridine-4-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isonicotinimidate | |
CAS RN |
35451-46-8 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



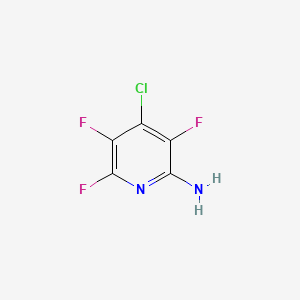


phosphane](/img/structure/B1601259.png)
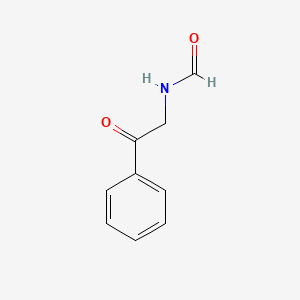
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
